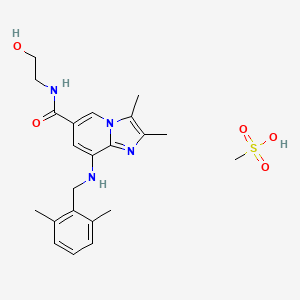

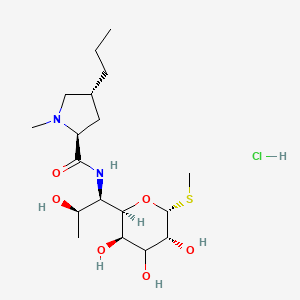

((2R,3S,4R,5R)-5-(2,6-二羟基-9H-嘌呤-9-基)-3,4-二羟基四氢呋喃-2-基)甲基磷酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

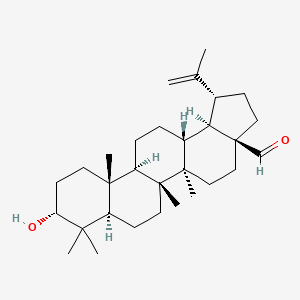

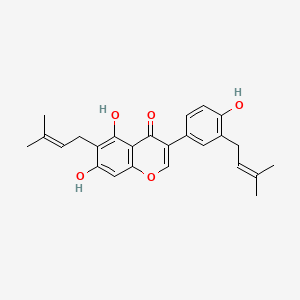

黄嘌呤-5’-单磷酸二钠盐是嘌呤代谢中的核苷酸中间体。 它在鸟苷单磷酸的生物合成中起着至关重要的作用,而鸟苷单磷酸对于DNA、RNA和糖蛋白的合成是必不可少的 。 该化合物由肌苷-5’-单磷酸通过肌苷单磷酸脱氢酶形成 .

科学研究应用

黄嘌呤-5’-单磷酸二钠盐在科学研究中具有广泛的应用:

作用机制

黄嘌呤-5’-单磷酸二钠盐通过参与嘌呤代谢途径发挥其作用。 它被肌苷单磷酸脱氢酶转化为鸟苷单磷酸,这是合成鸟嘌呤核苷酸的限速步骤 。 这种转化对于DNA、RNA和糖蛋白的合成至关重要 .

生化分析

Biochemical Properties

Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is an intermediate in the purine metabolism pathway. It is generated from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase (IMPDH). This compound interacts with various enzymes and proteins, including ribavirin and mycophenolate mofetil, which are inhibitors of IMPDH

Cellular Effects

Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a critical role in the synthesis of DNA, RNA, and proteins, which are vital for cell function and proliferation . The compound’s impact on nucleotide metabolism can enhance the antitumor immune response by maintaining the concentrations of important metabolites such as adenosine and ATP .

Molecular Mechanism

At the molecular level, Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is an intermediate in the rate-limiting step of guanosine monophosphate synthesis, catalyzed by IMPDH . The compound’s interaction with IMPDH inhibitors, such as ribavirin and mycophenolate mofetil, can disrupt nucleotide synthesis and affect gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C, and can be used for extended periods

Dosage Effects in Animal Models

The effects of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in achieving the desired outcomes . It is essential to determine the optimal dosage to minimize toxicity and maximize therapeutic benefits.

Metabolic Pathways

Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is involved in the purine metabolism pathway. It is synthesized from inosine-5’-monophosphate by IMPDH and further converted to guanosine monophosphate . This pathway is crucial for maintaining nucleotide homeostasis and regulating metabolic flux .

Transport and Distribution

Within cells and tissues, Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its biological activity .

Subcellular Localization

The subcellular localization of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is critical for its function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects in the appropriate cellular context.

准备方法

合成路线和反应条件

黄嘌呤-5’-单磷酸二钠盐可以通过肌苷单磷酸脱氢酶催化的反应从肌苷-5’-单磷酸合成 。 该反应通常涉及肌苷-5’-单磷酸在NAD+作为辅酶的存在下氧化 .

工业生产方法

黄嘌呤-5’-单磷酸二钠盐的工业生产通常涉及微生物发酵过程。 使用过表达肌苷单磷酸脱氢酶的基因工程微生物可以实现高产 .

化学反应分析

反应类型

黄嘌呤-5’-单磷酸二钠盐会发生各种化学反应,包括:

氧化: 转化为鸟苷单磷酸。

取代: 通过取代黄嘌呤环上的官能团形成衍生物。

常用试剂和条件

取代: 可以使用各种化学试剂将不同的官能团引入黄嘌呤环。

主要产物

鸟苷单磷酸: 通过黄嘌呤-5’-单磷酸的氧化形成.

衍生物: 各种取代的黄嘌呤单磷酸化合物。

相似化合物的比较

类似化合物

肌苷-5’-单磷酸: 合成黄嘌呤-5’-单磷酸的前体.

鸟苷-5’-单磷酸: 由黄嘌呤-5’-单磷酸形成的产物.

腺苷-5’-单磷酸: 参与嘌呤代谢的另一种核苷酸.

独特性

黄嘌呤-5’-单磷酸二钠盐由于其作为嘌呤代谢途径中间体的作用而具有独特性。 它转化为鸟苷单磷酸是限速步骤,使其成为核苷酸生物合成中的关键化合物 .

属性

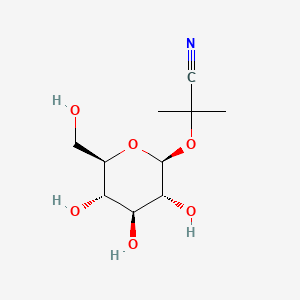

CAS 编号 |

25899-70-1 |

|---|---|

分子式 |

C10H12N4NaO9P |

分子量 |

386.19 g/mol |

IUPAC 名称 |

sodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C10H13N4O9P.Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |

InChI 键 |

FVWNNNBCIYRTSW-GWTDSMLYSA-M |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |

手性 SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+] |

规范 SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+] |

外观 |

Solid powder |

Key on ui other cas no. |

25899-70-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L-XMP Sodium; L XMP Sodium; LXMP Sodium; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。